molecular formula C24H42O12 B14082268 Crotonionoside C

Crotonionoside C

Cat. No.: B14082268
M. Wt: 522.6 g/mol
InChI Key: JRBOWEBYZVKAGB-GKVCMWFDSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Crotonionoside C can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Crotonionoside C has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Employed in cell culture studies to understand its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Crotonionoside C involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Crotonionoside C is unique due to its specific molecular structure and the range of reactions it can undergo. Its applications in life sciences research further distinguish it from other similar compounds .

Properties

Molecular Formula

C24H42O12

Molecular Weight

522.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[(1S,4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C24H42O12/c1-12-7-14(8-22(3,4)24(12,32)6-5-13(2)27)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-6,12-21,25-32H,7-11H2,1-4H3/b6-5+/t12-,13-,14+,15-,16-,17+,18-,19+,20-,21+,23-,24-/m1/s1

InChI Key

JRBOWEBYZVKAGB-GKVCMWFDSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@@H](C)O)O)(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O

Canonical SMILES

CC1CC(CC(C1(C=CC(C)O)O)(C)C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O

Origin of Product

United States

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